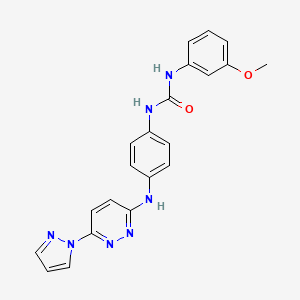

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

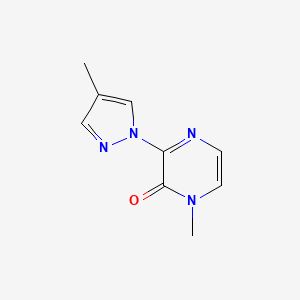

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea, commonly known as PP2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PP2 is a potent inhibitor of non-receptor tyrosine kinases, particularly Src family kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and migration.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Agents in Cancer Research

- Cancer Cell Line Targeting: A series of (imidazo[1,2-a]pyrazin-6-yl)ureas, closely related to the queried compound, demonstrated cytostatic activity against non-small cell lung cancer (NSCLC) cell lines. These compounds, particularly one displaying a selective dose-dependent response in P53-mutant NSCLC-N6-L16 cell lines, suggest a promising avenue for reactivating p53 mutants in cancer therapy (Bazin et al., 2016).

Chemical Synthesis and Reactivity

- Hydrogel Formation: Research on derivatives of urea, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, has explored their ability to form hydrogels in acidic conditions. These hydrogels' physical properties, including morphology and rheology, can be tuned by the identity of the anion, showing the potential for applications in materials science (Lloyd & Steed, 2011).

Antimicrobial Activity

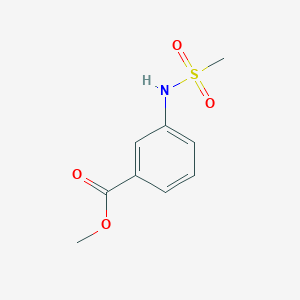

- Heterocyclic Compounds: Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for potential use as antibacterial agents. The reactivity of these compounds, including pyran, pyridine, and pyridazine derivatives, towards various hydrazine derivatives, demonstrates their broad applicability in developing new antimicrobial solutions (Azab et al., 2013).

Enzyme Inhibition and Anticancer Activity

- Urea Derivatives: Studies on urea derivatives have shown significant enzyme inhibition, with some compounds displaying anticancer activity. These findings highlight the diverse biological activities of urea derivatives, including potential therapeutic applications for cancer treatment (Mustafa et al., 2014).

Chemical Structure and Biological Activity

- Cytokinin-like Activity: Urea derivatives, including compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ), exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This activity, often surpassing that of adenine compounds, underscores the potential for these synthetic compounds in agricultural and horticultural applications (Ricci & Bertoletti, 2009).

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N7O2/c1-30-18-5-2-4-17(14-18)25-21(29)24-16-8-6-15(7-9-16)23-19-10-11-20(27-26-19)28-13-3-12-22-28/h2-14H,1H3,(H,23,26)(H2,24,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVAYBLVGNDKJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2404964.png)

![2-[(4-Bromophenyl)sulfanyl]quinoxaline](/img/structure/B2404965.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2404966.png)

![Tert-butyl 2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2404968.png)

![2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide](/img/structure/B2404971.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2404972.png)

![N-[cyano(2-fluorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide](/img/structure/B2404978.png)

![1-(3-Methoxyphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2404982.png)

![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2404983.png)